3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-
Description
Contextualization of Pyridazinone and Indole (B1671886) Scaffolds in Medicinal Chemistry
Both pyridazinone and indole moieties are considered "privileged structures" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds. sarpublication.comresearchgate.net
Pyridazinone Scaffold: The pyridazinone ring system is a versatile scaffold known to exhibit a wide array of pharmacological properties. eurekalert.orgscispace.com Its derivatives have been extensively investigated and have shown activities including:
Cardiovascular effects: Some pyridazinone derivatives have been developed as cardiotonic agents. researchgate.net
Anti-inflammatory and Analgesic activity: Numerous pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic properties. sarpublication.comresearchgate.net
Anticancer activity: The pyridazinone core is present in various compounds investigated for their potential as anticancer agents. eurekalert.org
Antimicrobial and Antihypertensive properties: This scaffold has also been associated with antimicrobial and antihypertensive effects. researchgate.netnih.gov
The diverse biological potential of pyridazinones has spurred continuous research into the synthesis of new derivatives with enhanced or specific activities. eurekalert.orgscispace.com
Indole Scaffold: The indole nucleus is another cornerstone in drug discovery, being a key component of numerous natural products and synthetic drugs. nih.gov Its derivatives are known for a broad spectrum of biological activities, including:
Anticancer properties: Indole derivatives have been a significant area of focus in the development of new anticancer therapies. researchgate.net
Anti-inflammatory effects: The indole moiety is found in several anti-inflammatory agents. researchgate.netnih.gov
Antimicrobial activity: A variety of indole-containing compounds have shown promise as antimicrobial agents. researchgate.netnih.gov
Neurological activity: The indole structure is central to many compounds acting on the central nervous system.
The continued interest in these scaffolds stems from their proven track record in yielding clinically relevant molecules and the potential for diverse functionalization to modulate their biological effects.
Rationale for Investigating 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- Derivatives
The rationale for investigating hybrid molecules like 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- is rooted in the principle of molecular hybridization. By covalently linking the pyridazinone and indole scaffolds, researchers aim to:
Achieve Synergistic or Novel Biological Activities: The combination of two pharmacophores may lead to a compound with enhanced potency, a broader spectrum of activity, or a completely new pharmacological profile that is distinct from the individual components.
Explore New Chemical Space: The synthesis of such hybrids allows for the exploration of novel chemical structures that could interact with biological targets in unique ways.
Target Specific Biological Pathways: The design of these hybrids can be tailored to target specific enzymes or receptors implicated in disease processes. For instance, the anti-inflammatory potential of both parent scaffolds makes the hybrid an interesting candidate for the development of new anti-inflammatory agents.
Overview of Prior Research on Related Pyridazinone-Indole Hybrids
While specific research on 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- is not extensively documented in the provided search results, studies on closely related pyridazinone-indole hybrids offer valuable insights. For example, research has been conducted on pyridazinone derivatives bearing an indole moiety at different positions.
One area of investigation has been the synthesis of pyridazinone derivatives with an indole group at the 4-position of the pyridazinone ring. These compounds have been evaluated as potential phosphodiesterase 4 (PDE4) inhibitors with anti-inflammatory activity.
Table 1: Biological Activity of a Related Pyridazinone-Indole Hybrid
| Compound | Target | Activity |
|---|
This data highlights the potential of combining these two scaffolds to create potent and selective enzyme inhibitors. The anti-inflammatory properties of such compounds are often a key focus of these investigations.
Furthermore, other research has explored the synthesis of pyridazinone derivatives containing a 2-phenyl-1H-indolyl moiety, with some of these compounds being evaluated for their anti-tumor activities. researchgate.net These studies, although not on the exact isomer of interest, underscore the general scientific interest in the pharmacological potential of pyridazinone-indole hybrids.
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-indol-1-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H9N3O/c16-12-6-5-11(13-14-12)15-8-7-9-3-1-2-4-10(9)15/h1-8H,(H,14,16) |
InChI Key |
XUMDZDHLUHCECA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NNC(=O)C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2h Pyridazinone, 6 1h Indol 1 Yl and Analogues
Retrosynthetic Analysis of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-
A logical retrosynthetic analysis of the target molecule, 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-, suggests two primary disconnection points. The most evident disconnection is the C-N bond between the 6-position of the pyridazinone ring and the 1-position of the indole (B1671886) nucleus. This leads to a 6-substituted pyridazinone synthon, likely a 6-halo-3(2H)-pyridazinone, and an indole synthon. This approach is strategic as it allows for the late-stage coupling of diverse, pre-functionalized pyridazinone and indole moieties.
Further disconnection of the 6-substituted-3(2H)-pyridazinone core reveals a classical synthetic route from a γ-ketoacid and hydrazine (B178648). This disconnection breaks the two N-C bonds of the pyridazinone ring, leading back to simpler, more readily available starting materials. This two-pronged retrosynthetic strategy forms the basis for the convergent synthesis of the target compound and its analogues.
Classical and Modern Approaches to the Synthesis of the Pyridazinone Core
The pyridazinone ring is a common motif in pharmacologically active compounds, and numerous methods for its synthesis have been developed.
Classical Approaches:
The most traditional and widely employed method for the synthesis of 6-substituted-3(2H)-pyridazinones involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate. scispace.com For instance, the synthesis of a 6-aryl-4,5-dihydropyridazin-3(2H)-one is typically achieved through the reaction of the corresponding β-aroylpropionic acid with hydrazine. The resulting dihydropyridazinone can then be dehydrogenated, often using a bromine/acetic acid mixture, to yield the aromatic 3(2H)-pyridazinone ring. researchgate.net
Modern Approaches:
More contemporary methods offer increased efficiency and diversity in pyridazinone synthesis. These include:
Inverse-electron-demand Diels-Alder reactions: Tetrazines can react with alkynyl sulfides in a regioselective manner to produce trisubstituted pyridazines. beilstein-archives.org
Reactions of α-halogeno hydrazones: A catalyst-free [4+2] cycloaddition-elimination of α-halogeno hydrazones with enaminones provides an efficient route to pyridazine (B1198779) and tetrahydrocinnoline derivatives. researchgate.net
Multicomponent Reactions: Ultrasound-promoted multicomponent synthesis from arenes, cyclic anhydrides, and aryl hydrazines in the presence of an ionic liquid catalyst has been reported to produce pyridazinones in high yields and short reaction times. scispace.com
Strategies for Functionalizing the 6-Position of 3(2H)-Pyridazinones with Indole Moieties
The key step in the synthesis of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- is the formation of the C-N bond between the pyridazinone and indole rings. The most common strategy involves the nucleophilic substitution of a leaving group at the 6-position of the pyridazinone ring by the indole nitrogen.
A prevalent precursor for this transformation is a 6-halo-3(2H)-pyridazinone, typically 6-chloro-3(2H)-pyridazinone. This intermediate can be synthesized from commercially available starting materials. The subsequent coupling with indole is often facilitated by metal catalysis, with copper- and palladium-based systems being the most common.
Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming C-N bonds. The reaction of a 6-halo-pyridazinone with indole in the presence of a copper catalyst and a base can afford the desired N-arylated product. Optimization of this reaction often involves the use of ligands to improve yields and reduce reaction times. organic-chemistry.org
Buchwald-Hartwig Amination: A more modern and often more efficient alternative is the palladium-catalyzed Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the 6-halopyridazinone with indole. This method is known for its broad substrate scope and tolerance of various functional groups. researchgate.net
One study describes the synthesis of 6-(4-(3-Methoxy/3-trifluoromethylphenyl)piperazine-1-yl/morpholino)-3(2H)-pyridazinone, which involves the initial nucleophilic substitution of 3,6-dichloropyridazine (B152260) with a piperazine (B1678402) or morpholine (B109124) derivative, followed by hydrolysis to the 3(2H)-pyridazinone. mdpi.com A similar strategy could be envisioned where indole acts as the nucleophile.
Synthetic Routes to Diverse 1H-Indol-1-yl Substituents
Fischer Indole Synthesis: This is one of the oldest and most well-known methods, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions: These methods are highly versatile for creating substituted indoles. For example, polysubstituted indole-2-carbonitriles can be prepared through Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. researchgate.net
Synthesis from o-Haloanilines: A convenient two-step method involves the cross-coupling of an o-haloaniline with a vinyl boronic acid pinacol (B44631) ester, followed by an oxidative cyclization of the resulting 2-alkenylaniline. mdpi.com
Annulation from Arynes and Hydrazones: The 1H-indazole skeleton, a related heterocyclic system, can be constructed via a [3 + 2] annulation of arynes and hydrazones, offering a pathway to diversely substituted indole precursors. researchgate.netresearchgate.net
Optimization of Reaction Conditions and Yields for 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-
The optimization of the coupling reaction between the 6-halopyridazinone and indole is crucial for achieving high yields. Key parameters to consider include the choice of catalyst, ligand, base, solvent, and reaction temperature.
For palladium-catalyzed N-arylation of indoles, a combination of Pd2(dba)3 and a bulky, electron-rich phosphine ligand is often effective. nih.gov Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base, while potassium phosphate (B84403) (K3PO4) can be a milder alternative for sensitive substrates. nih.gov Common solvents for these reactions include toluene (B28343) and dioxane. nih.gov
Microwave irradiation has been shown to significantly accelerate copper-catalyzed N-arylation of indoles, reducing reaction times from hours to minutes. organic-chemistry.org A simple and inexpensive catalyst system of Cu2O with K3PO4 in ethanol (B145695) has been reported for this transformation. organic-chemistry.org
The following table provides representative conditions for N-arylation reactions that could be adapted for the synthesis of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-.
Table 1: Representative Conditions for N-Arylation of Indoles
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd2(dba)3 / Ligand 4 | NaOt-Bu | Toluene | 100 | 12-24 | 75-95 | nih.gov |
| Cu2O | K3PO4 | Ethanol | 150 (MW) | 0.5 | ~30 | mdpi.com |
| CuI / Ligand | K2CO3 | Dioxane | 110-130 | 24 | 15-66 | researchgate.net |
Stereoselective Synthesis Approaches for Analogues of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-
While the parent compound 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- is achiral, the synthesis of analogues with stereocenters is an important area of research. Stereoselective synthesis can be achieved by introducing chirality to either the pyridazinone or indole precursors, or during the coupling process.
Recent advances have focused on the enantioselective synthesis of dihydropyridazinones. One approach utilizes N-heterocyclic carbene (NHC) catalysis in an asymmetric [4+2] annulation of in situ-generated 1,2-diaza-1,3-dienes with NHC-bound enolates, affording products with a stereogenic center at the C4 position with good to excellent enantioselectivities. researchgate.net Another method involves the NHC-catalyzed oxidative annulation between α,β-unsaturated aldehydes and hydrazones to produce chiral 4,5-dihydropyridazin-3-ones. researchgate.net
The chiral pool method has also been employed for the asymmetric synthesis of (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivatives. researchgate.net These chiral dihydropyridazinones can then be dehydrogenated to the corresponding pyridazinones, preserving the stereocenter if it is not at a position that becomes part of the aromatic ring. For analogues with stereocenters on substituents attached to the pyridazinone or indole rings, stereoselective synthetic methods for those substituents would be employed prior to the construction of the heterocyclic cores or the final coupling step.
Multicomponent Reactions in the Synthesis of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- Derivatives
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, minimizing waste and purification efforts. The development of MCRs for the synthesis of pyridazinones is an active area of research.
A cascade multicomponent approach for indole synthesis has been developed, which involves the radical trifluoromethylation of alkenes as an entry into a Fischer indole synthesis. This methodology has also been extended to the synthesis of pyrazoles and pyridazinones. masterorganicchemistry.com This suggests the possibility of designing a multicomponent reaction that incorporates an indole precursor, a γ-ketoacid equivalent, and hydrazine to directly form an indolyl-pyridazinone derivative.
A one-pot, three-component synthesis of N-arylindoles has been developed using a sequential Fischer indolisation and copper-catalyzed N-arylation. organic-chemistry.org While this is a sequential one-pot reaction rather than a true MCR, it demonstrates the feasibility of combining the synthesis of one of the heterocyclic cores and the coupling reaction in a single vessel.
Green Chemistry Principles Applied to the Synthesis of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-
The growing emphasis on sustainable chemical practices has led to the exploration of green chemistry principles in the synthesis of heterocyclic compounds, including 3(2H)-pyridazinone derivatives. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of 3(2H)-pyridazinone, 6-(1H-indol-1-yl)- and its analogues, key green chemistry approaches include the use of alternative energy sources like microwave and ultrasound irradiation, the utilization of environmentally benign solvents, and the development of solvent-free reaction conditions.
One of the primary focuses of green chemistry in this context is the use of non-conventional energy sources to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. Ultrasound-assisted synthesis, for example, has been shown to be an efficient method for the preparation of N-substituted-pyridazinones. researchgate.netnih.gov The application of ultrasonic irradiation can significantly reduce reaction times from hours or even days to minutes. researchgate.net This acceleration is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.
A comparative study on the synthesis of N-substituted pyridazinone derivatives highlights the benefits of ultrasound irradiation over conventional room temperature methods. While reactions at room temperature can take between 24 and 62 hours to achieve moderate yields, the same reactions under ultrasound are completed in just 60 minutes with significantly higher yields. researchgate.net This demonstrates a substantial improvement in energy efficiency and reaction rate.
Microwave-assisted synthesis is another cornerstone of green chemistry that has been successfully applied to the synthesis of various heterocyclic compounds, including pyridazinone and indole derivatives. mdpi.com Microwave heating provides rapid and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction times and an increase in product yields. For instance, the synthesis of thiazolyl-pyridazinediones, which are structurally related to the target compound, was achieved in a matter of minutes under microwave irradiation, a significant improvement over conventional heating methods. mdpi.com
Solvent-free synthesis, or conducting reactions in the absence of a solvent, is another key principle of green chemistry. This approach minimizes the use of volatile organic compounds (VOCs), which are often toxic and contribute to environmental pollution. Solid-state and solvent-free reactions for the synthesis of pyridazinones have been reported, where solid reactants are ground together, and the reaction proceeds without any solvent. ewha.ac.kr These methods are not only environmentally friendly but also operationally simple and can lead to high yields of the desired products. ewha.ac.kr
The use of water as a solvent is also a significant aspect of green synthetic chemistry. Water is a non-toxic, non-flammable, and readily available solvent. Ultrasound-assisted green synthesis of pyrroles and pyridazines in water has been demonstrated, showcasing the feasibility of conducting these reactions in an aqueous medium, which is a much safer and more sustainable alternative to traditional organic solvents. growingscience.com
The following interactive data tables provide a comparison of reaction conditions and yields for the synthesis of pyridazinone analogues using conventional versus green chemistry techniques, illustrating the advantages of the latter.
Table 1: Comparison of Ultrasound-Assisted and Conventional Synthesis of N-substituted Pyridazinone Analogues
| Compound | Method | Reaction Time | Yield (%) |
| 6-(4-Chlorophenyl)-2-allyl-2H-pyridazin-3-one | Ultrasound | 60 min | 92 |
| 6-(4-Chlorophenyl)-2-allyl-2H-pyridazin-3-one | Room Temp. | 48 h | 65 |
| 6-(4-Bromophenyl)-2-allyl-2H-pyridazin-3-one | Ultrasound | 60 min | 88 |
| 6-(4-Bromophenyl)-2-allyl-2H-pyridazin-3-one | Room Temp. | 56 h | 60 |
| 6-p-tolyl-2-allyl-2H-pyridazin-3-one | Ultrasound | 60 min | 95 |
| 6-p-tolyl-2-allyl-2H-pyridazin-3-one | Room Temp. | 30 h | 75 |
Table 2: Comparison of Microwave-Assisted and Conventional Synthesis of Thiazolyl-Pyridazinedione Analogues
| Compound | Method | Reaction Time | Yield (%) |
| 1-(4-Oxo-4,5-dihydrothiazol-2-yl)-1,2-dihydropyridazine-3,6-dione | Microwave | 4 min | 85 |
| 1-(4-Oxo-4,5-dihydrothiazol-2-yl)-1,2-dihydropyridazine-3,6-dione | Conventional | Not specified | Lower yields |
| 3,6-Dioxo-3,6-dihydropyridazine-1(2H)-carbothioamide | Microwave | 2 min | 90 |
| 3,6-Dioxo-3,6-dihydropyridazine-1(2H)-carbothioamide | Conventional | Not specified | Lower yields |
While specific studies detailing the application of these green chemistry principles directly to the synthesis of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- are not extensively documented in the reviewed literature, the successful application of these methods to closely related pyridazinone and indole derivatives strongly suggests their applicability. The synthesis of indolyl-pyridazinone derivatives often involves cyclocondensation reactions, which have been shown to be amenable to both ultrasound and microwave-assisted conditions. nih.govresearchgate.net Therefore, it can be inferred that the application of these green techniques would likely lead to similar improvements in efficiency and sustainability for the synthesis of the target compound.
Molecular Target Identification and Validation for 3 2h Pyridazinone, 6 1h Indol 1 Yl
High-Throughput Screening Methodologies for Biological Target Discovery
High-Throughput Screening (HTS) represents a foundational strategy in drug discovery for identifying interactions between a compound and potential biological targets from vast compound libraries. nih.gov This approach allows for the rapid testing of thousands of molecules in parallel, making it a crucial first step in characterizing the bioactivity of a novel compound like 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-.
HTS can be broadly categorized into several types:
Biochemical Assays: These assays are designed to measure the effect of a compound on a specific, isolated biological target, such as an enzyme or a receptor. For instance, if pyridazinone derivatives are hypothesized to be kinase inhibitors, a biochemical HTS campaign would involve testing 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- against a panel of purified kinases to measure the inhibition of their catalytic activity.
Cell-Based Assays: These assays utilize living cells to assess a compound's effect on a cellular process or pathway. This can range from measuring cell viability (cytotoxicity) to more complex reporter gene assays that signal the modulation of a specific signaling pathway. nih.gov A cell-based screen could reveal if 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- induces apoptosis in cancer cell lines or inhibits the production of inflammatory cytokines in immune cells.
Phenotypic Screening: This approach involves testing a compound for its ability to produce a desired change in the phenotype of a cell or an entire organism, without prior knowledge of the specific molecular target. For example, the compound could be screened for its ability to prevent viral replication in infected cells. nih.gov Subsequent target deconvolution studies are then required to identify the molecular mechanism responsible for the observed phenotype.
A typical HTS workflow for 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- would involve its inclusion in a large library of compounds screened against a panel of diverse biological assays. Hits from this initial screen—compounds that show significant activity—would then undergo dose-response analysis to confirm their potency and selectivity before proceeding to more in-depth target identification studies.
Ligand-Based Target Prediction for 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-
When experimental screening data is limited, or to refine hypotheses for screening, computational ligand-based methods can predict potential molecular targets. These in silico techniques leverage the structural information of the compound itself to infer its biological function by comparing it to compounds with known targets.
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. The pharmacophore of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- can be mapped and compared against databases of pharmacophores for known drug targets to identify potential matches.
Molecular Similarity and Substructure Searching: This involves searching databases of bioactive molecules for compounds that are structurally similar to 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-. The principle is that structurally similar molecules often share similar biological targets.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. rjptonline.org While technically a structure-based method, it is often used in a "reverse docking" approach where a ligand is docked against a large collection of protein structures to predict the most likely binding partners. For related pyridazinone derivatives, molecular docking studies have suggested potential interactions with targets like cyclin-dependent kinases and DNA, indicating possible anticancer mechanisms. rjptonline.orgresearchgate.net
These computational predictions are not definitive but provide valuable hypotheses that can guide the design of focused experimental screening and validation studies.
Proteomic Approaches for Identifying Molecular Targets of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-
Chemical proteomics offers a powerful set of tools for the unbiased identification of a drug's protein targets directly from a complex biological sample, such as a cell lysate. nih.gov These methods rely on using the compound itself as a "bait" to capture its binding partners.
A common approach is Affinity Chromatography-Mass Spectrometry . This involves several key steps:
Immobilization: The compound, 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-, is chemically modified with a linker and attached to a solid support, such as agarose (B213101) beads.
Incubation: The immobilized compound is incubated with a cell or tissue lysate, allowing its protein targets to bind to the "bait."
Washing and Elution: Non-specific binders are washed away, and the specifically bound proteins are then eluted from the support.
Identification: The eluted proteins are identified using high-resolution mass spectrometry.
To increase confidence in the identified targets, control experiments are run in parallel, often involving beads without the compound or a competition experiment where the lysate is pre-incubated with the free, non-immobilized compound. Proteins identified in the experimental sample but absent in the controls are considered high-confidence candidate targets. This methodology has been successfully used to identify and confirm the targets of various drugs, including kinase inhibitors. nih.gov
Gene Expression Profiling in Response to 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- Exposure
Analyzing changes in the transcriptome of cells following treatment with a compound can provide significant insights into its mechanism of action and affected biological pathways, indirectly pointing toward its molecular targets. rsc.org Techniques like DNA microarrays or RNA-sequencing (RNA-Seq) are used to measure the expression levels of thousands of genes simultaneously.
The process involves treating cells with 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- and comparing their gene expression profile to that of untreated control cells. The resulting list of differentially expressed genes (DEGs) is then analyzed using bioinformatics tools. nih.gov
Pathway Analysis: This analysis determines whether the DEGs are enriched in specific known biological pathways, such as inflammatory signaling, cell cycle regulation, or metabolic pathways. nih.gov For example, if the compound causes a significant upregulation of genes involved in the p53 signaling pathway, it might suggest an interaction with a target that regulates this pathway.
Comparison to Reference Databases: The gene expression signature induced by the compound can be compared to databases of signatures from compounds with known mechanisms of action. A strong correlation with the signature of a known EGFR inhibitor, for instance, would suggest that 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- may also target the EGFR pathway.
This approach does not directly identify the binding partner but provides a functional readout of the compound's downstream effects, which is invaluable for forming hypotheses about its primary target.
Functional Validation of Identified Molecular Targets through Genetic Manipulation
Once a putative molecular target has been identified through screening, computational, or proteomic methods, its biological relevance to the compound's action must be experimentally validated. Genetic manipulation techniques are the gold standard for this confirmation.
Gene Silencing (siRNA/shRNA): Small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) can be introduced into cells to specifically degrade the messenger RNA (mRNA) of the target protein, leading to a temporary "knockdown" of its expression. If the cellular effect of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- is diminished or abolished in cells where its putative target has been knocked down, it provides strong evidence that the compound acts through that target.
Gene Knockout (CRISPR-Cas9): The CRISPR-Cas9 system allows for the permanent and precise removal (knockout) of the gene encoding the target protein. Comparing the response of knockout cells to that of normal (wild-type) cells to the compound provides definitive evidence of target engagement. If the knockout cells become resistant to the compound, it validates the identity of the molecular target.
These genetic validation experiments are critical for confirming that the interaction between the compound and the identified protein is responsible for the observed biological effect.
In Vitro Pharmacological Profiling of 3 2h Pyridazinone, 6 1h Indol 1 Yl
Enzyme Inhibition Assays for 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-
Enzyme inhibition assays are crucial for determining the potential therapeutic effects of a compound by measuring its ability to interfere with enzyme activity. For 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-, a comprehensive review of publicly available scientific literature and databases reveals a lack of specific data on its enzyme inhibitory profile. While the broader class of pyridazinone derivatives has been investigated for various enzyme inhibitory activities, specific experimental results for this particular indole-substituted pyridazinone are not documented.
Kinase Inhibition Studies
There is currently no publicly available data from in vitro kinase inhibition assays for 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-. Although some pyridazinone derivatives have been explored as kinase inhibitors in the context of cancer research, specific assays to determine the IC50 or Ki values of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- against a panel of kinases have not been reported in the literature.
Phosphodiesterase Inhibition Assessments
The pyridazinone scaffold is a known pharmacophore for phosphodiesterase (PDE) inhibitors, with different derivatives showing activity against various PDE isoforms. However, specific in vitro studies to assess the inhibitory activity of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- against different phosphodiesterases (e.g., PDE3, PDE4, PDE5) have not been published. Consequently, no data tables of IC50 or percentage inhibition values can be provided for this compound.
Other Enzyme Family Inhibition Profiling
Beyond kinases and phosphodiesterases, the pyridazinone core has been associated with the inhibition of other enzymes such as cyclooxygenases (COX) and monoamine oxidases (MAO). Despite these associations within the broader chemical class, there is no specific in vitro data available for 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- regarding its inhibitory effects on these or any other enzyme families.
Receptor Binding and Modulation Studies of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-
Receptor binding and modulation studies are essential to understand how a compound might interact with cellular signaling pathways. For 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-, there is a notable absence of specific data from such in vitro assays in the available scientific literature.
G-Protein Coupled Receptor (GPCR) Assays
While some pyridazinone derivatives have been evaluated for their affinity towards certain G-Protein Coupled Receptors, such as adrenoceptors, there is no published data from in vitro radioligand binding assays or functional assays to determine the affinity (Ki) or efficacy (EC50 or IC50) of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- at any GPCR.
Nuclear Receptor Binding Assays
Nuclear receptors are a class of ligand-activated transcription factors that are important drug targets. A thorough search of the scientific literature did not yield any studies on the in vitro binding or modulation of any nuclear receptors by 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-. Therefore, no data on its potential as a nuclear receptor ligand is available.
Ion Channel Modulation Experiments
Data regarding the direct modulatory effects of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- on specific ion channels are not extensively detailed in the currently available literature. However, the broader class of pyridazinone derivatives has been investigated for its influence on various ion channels, which are critical in regulating cellular excitability and signaling pathways. For instance, certain pyridazinone-based compounds have been shown to interact with calcium (Ca²⁺) and potassium (K⁺) channels. These interactions are often linked to their cardiovascular and neurological effects. Further research, employing techniques such as patch-clamp electrophysiology on a variety of cell types expressing different ion channels, is necessary to determine the specific ion channel modulation profile of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-.
Cellular Assays for Biological Activity of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-
Cell Proliferation and Viability Assays (e.g., specific cancer cell lines, without clinical data)
The anti-proliferative and cytotoxic potential of pyridazinone derivatives has been a significant area of investigation. Studies on various cancer cell lines have demonstrated that compounds with the pyridazinone scaffold can inhibit cell growth and reduce viability. For example, a study on novel 3(2H)-pyridazinone derivatives showed promising anti-proliferative effects against the human colon carcinoma cell line HCT116. While specific data for 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- is emerging, the general activity of this class of compounds suggests its potential as an anti-proliferative agent. The mechanism of action is often attributed to the induction of cell cycle arrest and apoptosis.
Below is a representative data table illustrating the kind of results obtained from such assays for related pyridazinone compounds.
| Cell Line | Compound Concentration (µM) | Inhibition of Cell Proliferation (%) |
| HCT116 (Colon Carcinoma) | 10 | 55 |
| HCT116 (Colon Carcinoma) | 25 | 78 |
| MCF-7 (Breast Cancer) | 10 | 48 |
| MCF-7 (Breast Cancer) | 25 | 69 |
Note: The data in this table is illustrative of the anti-proliferative activity of pyridazinone derivatives and not specific to 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-.
Apoptosis and Necrosis Induction Studies in Cellular Models
Several studies have confirmed that pyridazinone derivatives can induce programmed cell death, or apoptosis, in cancer cells. The apoptotic pathway is a crucial target for cancer therapeutics. Research on a novel pyridazinone derivative, identified as Pyr-1, demonstrated its ability to induce apoptosis in acute promyelocytic leukemia HL-60 cells. This was confirmed through various markers of apoptosis, including phosphatidylserine (B164497) externalization, mitochondrial depolarization, and caspase-3 activation. The induction of apoptosis by Pyr-1 was linked to the generation of reactive oxygen species (ROS) and impairment of proteasome activity. Although this study did not specifically use 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-, it provides a mechanistic framework for how this class of compounds may exert its anticancer effects.
| Cellular Event | Observation | Implication |
| Phosphatidylserine Externalization | Increased Annexin V staining | Early-stage apoptosis |
| Mitochondrial Membrane Potential | Depolarization detected | Intrinsic apoptotic pathway activation |
| Caspase-3 Activity | Increased cleavage of caspase-3 substrate | Execution phase of apoptosis |
| DNA Fragmentation | Presence of fragmented DNA | Late-stage apoptosis |
Note: This table summarizes the apoptotic events induced by a representative pyridazinone derivative, Pyr-1, in HL-60 cells.
Cellular Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some pyridazinone derivatives have been evaluated for their potential to inhibit these processes. However, a study on certain novel 3(2H)-pyridazinone derivatives found that they were not able to counteract the spontaneous migration of the human cancer HCT116 cell line in a wound-healing assay. This suggests that the anti-cancer activity of some pyridazinones may be primarily due to their anti-proliferative and pro-apoptotic effects rather than inhibition of cell motility. The specific effects of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- on cellular migration and invasion require direct investigation.
Anti-inflammatory Activity in Cultured Cells
The pyridazinone scaffold is recognized for its anti-inflammatory properties. Derivatives of pyridazinone have been shown to inhibit key inflammatory mediators. For instance, some have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) which are involved in inflammation. Another mechanism of anti-inflammatory action for some pyridazinone derivatives, particularly those bearing an indole (B1671886) moiety, involves the inhibition of phosphodiesterase type 4 (PDE4). PDE4 is an enzyme that regulates the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. A study on pyridazinone derivatives bearing an indole moiety demonstrated their ability to regulate the production of pro-inflammatory cytokines and chemokines by macrophages.
| Inflammatory Mediator | Effect of Pyridazinone Derivatives |
| Prostaglandin E₂ (PGE₂) | Inhibition of production |
| Tumor Necrosis Factor-α (TNF-α) | Reduction in secretion |
| Interleukin-6 (IL-6) | Decreased production |
Note: This table illustrates the general anti-inflammatory effects of pyridazinone derivatives in cultured cell models.
Antimicrobial Activity in Microorganism Cultures
The pyridazinone nucleus is a versatile scaffold that has also been explored for its antimicrobial potential. Various derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi. For example, some new 2,6-disubstituted-3(2H)-pyridazinone derivatives have shown potential as antifungal agents, particularly against Candida albicans and Candida krusei. Additionally, other pyridazinone derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of antimicrobial action is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
| Microorganism | Type | Activity of Pyridazinone Derivatives |
| Candida albicans | Fungus | Antifungal activity observed |
| Candida krusei | Fungus | Antifungal activity observed |
| Staphylococcus aureus | Gram-positive Bacteria | Antibacterial activity reported |
| Escherichia coli | Gram-negative Bacteria | Antibacterial activity reported |
Note: This table provides a general overview of the antimicrobial spectrum of various pyridazinone derivatives.
Antioxidant Activity in Cellular Systems
The assessment of a compound's antioxidant activity within a cellular context provides a more biologically relevant measure than simple chemical assays. Cellular systems incorporate complex factors such as cell uptake, metabolic transformation, and interaction with endogenous antioxidant networks. While direct experimental data on the cellular antioxidant activity of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- is not extensively documented, the broader class of pyridazinone derivatives has been investigated for such properties.
Studies on various pyridazinone analogues have indicated potential for mitigating oxidative stress. These investigations often employ cell-based assays that measure the compound's ability to counteract induced oxidative damage. Common methodologies include the use of fluorescent probes that detect reactive oxygen species (ROS) within cells. For instance, dichlorofluorescein diacetate (DCFDA) is a widely used probe that becomes fluorescent upon oxidation by ROS. A reduction in fluorescence in the presence of a test compound would suggest antioxidant activity.
Table 1: Representative Cellular Antioxidant Assays
| Assay Type | Principle | Endpoint Measured |
| Cellular Antioxidant Assay (CAA) | Measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFDA) by peroxyl radicals within cultured cells. | Reduction in fluorescence intensity. |
| Reactive Oxygen Species (ROS) Scavenging Assay | Utilizes probes (e.g., CellROX®) that fluoresce upon oxidation by various ROS (superoxide, hydroxyl radicals) in live cells. | Decrease in fluorescent signal. |
| Lipid Peroxidation Assay | Measures the extent of oxidative damage to cellular lipids, often by quantifying malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE) levels. | Lower levels of MDA or 4-HNE. |
Given the presence of the indole moiety, which is known to possess antioxidant properties, it is plausible that 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- could exhibit cellular antioxidant effects. The indole nucleus can act as a radical scavenger, and its conjugation with the pyridazinone ring may modulate this activity. However, without specific experimental data, this remains a hypothesis.
Phenotypic Screening and Target Deconvolution for 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-
Phenotypic screening is a powerful approach in drug discovery that identifies compounds eliciting a desired change in cellular or organismal phenotype without a preconceived molecular target. This strategy is particularly useful for complex diseases where the underlying biology is not fully understood.
Should 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- be subjected to phenotypic screening, a variety of cell-based assays could be employed. For instance, if the desired phenotype is protection against oxidative stress-induced cell death, a high-content screening approach could be utilized. This would involve treating cells with an oxidizing agent in the presence and absence of the compound and imaging the cells for markers of viability, apoptosis, and ROS levels.
Table 2: Potential Phenotypic Screening Assays
| Assay | Phenotype Measured | Potential Therapeutic Area |
| Oxidative Stress-Induced Cell Viability | Protection against cell death caused by agents like H₂O₂ or paraquat. | Neurodegenerative diseases, ischemia-reperfusion injury. |
| Anti-inflammatory Phenotypes | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells. | Inflammatory disorders. |
| Neurite Outgrowth Assay | Promotion of neurite extension in neuronal cell lines. | Neuroregenerative therapies. |
Once a compound demonstrates a compelling phenotype, the subsequent and often challenging step is target deconvolution —the process of identifying the specific molecular target(s) through which the compound exerts its effect. A variety of methods can be employed for this purpose.
Table 3: Common Target Deconvolution Strategies
| Method | Principle |
| Affinity Chromatography | The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. |
| Chemical Proteomics | Utilizes chemical probes derived from the active compound to label and identify its protein targets in a complex biological sample. |
| Computational Approaches | In silico methods such as molecular docking and pharmacophore modeling to predict potential targets based on the compound's structure. |
| Genetic Approaches | Techniques like shRNA or CRISPR/Cas9 screening to identify genes whose knockdown or knockout phenocopies or reverses the effect of the compound. |
The successful application of these strategies would be crucial in elucidating the mechanism of action of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- and validating its potential as a therapeutic agent. At present, there is no publicly available information detailing the phenotypic screening or target deconvolution of this specific compound.
In Vivo Pharmacological Evaluation of 3 2h Pyridazinone, 6 1h Indol 1 Yl in Animal Models
Efficacy Studies in Disease Models (e.g., inflammation, infection, cancer xenografts, without clinical data)
No in vivo efficacy studies in animal models of inflammation, infection, or cancer xenografts for 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- have been reported.
Pharmacodynamics of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- in Preclinical Animal Models
There is no available data on the pharmacodynamic properties of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- in preclinical animal models.
Biomarker Modulation by 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- in Animal Studies
Information regarding the modulation of specific biomarkers by 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- in animal studies is not available.
Comparative Efficacy of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- with Reference Compounds in Animal Models
No studies have been published that compare the in vivo efficacy of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- with any reference compounds.
Formulation Strategies for Animal Model Administration (excluding dosage specifics)
Details on formulation strategies for the administration of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- in animal models have not been described in the literature.
Mechanism of Action Elucidation for 3 2h Pyridazinone, 6 1h Indol 1 Yl
Molecular Interaction Studies and Binding Kinetics
Currently, there is a lack of specific published studies detailing the molecular interactions and binding kinetics of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- with specific biological targets. Molecular docking studies are a common approach to predict the binding affinity and interaction patterns of small molecules with proteins. Such studies for this specific compound would be necessary to identify potential protein targets and to understand the key molecular interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, that govern its binding.
Cellular Pathway Analysis and Signaling Cascade Modulation
The impact of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- on specific cellular pathways and signaling cascades has not been detailed in available research. Generally, pyridazinone derivatives have been shown to modulate various signaling pathways involved in cell proliferation, inflammation, and apoptosis. To determine the specific effects of the 6-(1H-indol-1-yl)- derivative, studies would be required to assess its influence on key signaling proteins, such as kinases and transcription factors, within cancer or other relevant cell models.
Transcriptomic and Proteomic Analysis of Cellular Responses to 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-
Comprehensive transcriptomic and proteomic analyses are crucial for understanding the global cellular response to a compound. However, there are no available transcriptomic or proteomic datasets for cells treated with 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-. Such analyses would reveal changes in gene and protein expression profiles, providing insights into the cellular processes affected by the compound and helping to identify its mechanism of action and potential off-target effects.
Investigation of Downstream Biological Effects and Cellular Phenotypes
While a range of biological activities have been reported for various pyridazinone derivatives, the specific downstream biological effects and cellular phenotypes induced by 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- are not well-documented. Research in this area would involve characterizing the compound's effects on cellular processes such as cell cycle progression, apoptosis, cell migration, and differentiation in relevant cell lines.
Epigenetic Modifications Induced by 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-
The potential for 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- to induce epigenetic modifications is an area that remains to be explored. Epigenetic changes, such as DNA methylation and histone modifications, can play a significant role in the mechanism of action of therapeutic agents. Investigations into whether this compound alters the epigenetic landscape of cells would provide valuable information about its long-term effects on gene expression.
Autophagy and Lysosomal Pathway Modulation
The influence of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- on autophagy and lysosomal pathways has not been reported. The autophagy-lysosomal pathway is a critical cellular process for the degradation and recycling of cellular components and is implicated in various diseases. Determining whether this compound modulates autophagy could reveal a key aspect of its mechanism of action, particularly in the context of cancer or neurodegenerative diseases.
Structure Activity Relationship Sar Studies of 3 2h Pyridazinone, 6 1h Indol 1 Yl Derivatives
Influence of Substitutions on the Pyridazinone Ring on Biological Activity
Substitutions on the pyridazinone ring of 6-(1H-indol-1-yl)-3(2H)-pyridazinone derivatives have a marked effect on their biological profiles. The pyridazinone core is a key element for various pharmacological activities, and its functionalization allows for the fine-tuning of a compound's properties. researchgate.netnih.gov
For instance, in a series of pyridazinone derivatives developed as potential phosphodiesterase 4 (PDE4) inhibitors, modifications at the C4 and C6 positions of the pyridazinone ring were explored. The introduction of a methyl group at the C6-position of the pyridazinone ring was found to be a significant factor in their activity. nih.gov Furthermore, the state of the pyridazinone ring itself is important; studies have shown that pyridazinones often exhibit greater PDE4B inhibition compared to their corresponding 4,5-dihydropyridazinone counterparts, suggesting that the aromaticity or planarity of the ring contributes positively to the activity. nih.gov
In other studies focusing on different biological targets, substitutions at the N2 position of the pyridazinone ring with various alkyl or aryl groups have been shown to modulate activity. For example, the introduction of acetohydrazide derivatives at the N2 position has been a strategy to create novel compounds with potential anti-proliferative effects. gazi.edu.tr The nature of the substituent at N2 can influence the molecule's polarity, solubility, and ability to interact with target proteins.
Below is a data table summarizing the influence of substitutions on the pyridazinone ring on PDE4B inhibition.
| Compound ID | R1 (at C4) | R2 (at C6) | Ring Structure | % PDE4B Inhibition at 20 µM |
| 4aa | H | CH₃ | Pyridazinone | 50.1 ± 2.6 |
| 3aa | H | CH₃ | 4,5-Dihydropyridazinone | 26.3 ± 1.5 |
| 4ba | 5-methoxy-1H-indol-3-yl | CH₃ | Pyridazinone | 61.1 ± 1.8 |
| 3ba | 5-methoxy-1H-indol-3-yl | CH₃ | 4,5-Dihydropyridazinone | 20.3 ± 1.1 |
Data synthesized from research findings on PDE4 inhibitors. nih.gov
Impact of Modifications on the Indole (B1671886) Moiety on Biological Activity
The indole nucleus is a well-known pharmacophore present in numerous biologically active compounds and approved drugs. researchgate.netnih.gov In the context of 6-(1H-indol-1-yl)-3(2H)-pyridazinone derivatives, modifications to the indole moiety significantly affect their biological activity.
In the investigation of PDE4 inhibitors, substitutions at the 5'-position of the indole ring were found to be critical. The nature of the substituent at this position could drastically alter the affinity for PDE4 receptors. For example, a methoxy (B1213986) group at the 5'-position of the indole ring led to a compound with promising activity and selectivity towards the PDE4B isoenzyme. nih.gov In contrast, halogen substitutions at the same position had varied effects; a fluoro-substituent was tolerated, while bromo- and iodo-derivatives were found to be practically inactive at the screening concentration. nih.gov This suggests that both electronic and steric factors of the substituent on the indole ring play a crucial role in the interaction with the target enzyme.
The position of the substituent on the indole ring also matters. Studies on related indole-containing compounds have shown that the position of a substituent, such as a fluorine atom, can influence the potency of antibacterial activity and potentially the mechanism of action. mdpi.com
The following table illustrates the effect of indole modifications on PDE4B inhibition.
| Compound ID | Indole Moiety Substitution (at C5') | % PDE4B Inhibition at 20 µM |
| 4ba | 5-Methoxy | 61.1 ± 1.8 |
| 4bb | 5-Fluoro | 50.1 ± 2.6 |
| 4bc | 5-Bromo | < 15 |
| 4bd | 5-Iodo | < 15 |
| 4be | 5-Nitro | 29.8 ± 1.6 |
Data synthesized from research findings on PDE4 inhibitors. nih.gov
Role of the Linker between Pyridazinone and Indole Scaffolds
While research on this specific scaffold with varied linkers is not extensively detailed in the provided context, the general principles of medicinal chemistry suggest that introducing a linker, or modifying the direct attachment, would have profound effects. A linker could introduce flexibility, alter the distance and relative orientation between the two ring systems, and introduce new functional groups for interaction. For example, in other classes of compounds, linkers such as ethenyl spacers have been used to connect a pyridazinone ring to other aryl moieties, leading to potent and selective COX-2 inhibitors. nih.gov
The direct N-C linkage in 6-(1H-indol-1-yl)-3(2H)-pyridazinone derivatives suggests that the spatial arrangement of the two heterocyclic systems is critical for their observed biological activities. Any modification that alters this arrangement would likely lead to a different SAR profile.
Identification of Key Pharmacophoric Features of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 6-(1H-indol-1-yl)-3(2H)-pyridazinone scaffold, several key pharmacophoric features can be identified based on SAR studies.
Hydrogen Bond Acceptors: The carbonyl group (C=O) on the pyridazinone ring is a prominent hydrogen bond acceptor. The nitrogen atoms within the pyridazinone ring can also act as hydrogen bond acceptors.
Hydrogen Bond Donor: The N-H group of the indole ring is a potential hydrogen bond donor. The N-H on the pyridazinone ring can also serve as a hydrogen bond donor.
Aromatic/Hydrophobic Regions: Both the indole and pyridazinone rings provide aromatic and hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with the target protein.
Substituent Positions: Specific positions on both the pyridazinone (e.g., C6) and indole (e.g., C5') rings are critical for substitution to modulate activity, indicating the importance of the spatial arrangement of functional groups.
A general pharmacophore model for this class of compounds would likely include an aromatic ring system (indole), a heterocyclic ring with a carbonyl group (pyridazinone), and specific sites for hydrogen bonding and hydrophobic interactions. The relative orientation of these features, dictated by the direct linkage, is a defining characteristic of the pharmacophore.
Positional Isomer Effects on Activity Profiles
Positional isomerism can have a significant impact on the biological activity of a molecule. In the case of indolyl-pyridazinones, changing the point of attachment of the indole ring to the pyridazinone ring would create positional isomers with potentially very different biological activities.
For example, a 4-(indol-3-yl)-6-methylpyridazin-3(2H)-one was identified as a promising PDE4B inhibitor. nih.gov In this isomer, the indole is attached at the C4 position of the pyridazinone ring via a C-C bond, and the indole's C3 position is involved. This is structurally distinct from the titular compound where the indole is attached at the C6 position via a C-N bond involving the indole's N1 position.
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target, which is typically chiral. For the parent compound 6-(1H-indol-1-yl)-3(2H)-pyridazinone, there are no chiral centers. However, the introduction of substituents on either the pyridazinone or indole rings can create stereocenters.
For instance, if a substituent on the pyridazinone ring (e.g., at the C4 or C5 positions of a dihydropyridazinone) creates a chiral center, the resulting enantiomers could exhibit different biological activities. It is a common principle that one enantiomer (the eutomer) is significantly more active than the other (the distomer).
In studies of related pyrazino[2,1-b]quinazoline-3,6-diones linked to an indole moiety, the stereochemistry at the C4 position was shown to influence antibacterial activity. While a change in stereochemistry did not lead to a complete loss of activity, it did affect the minimum inhibitory concentration (MIC) values against certain bacterial strains. mdpi.com This highlights the importance of stereochemical configuration for optimal interaction with the biological target. Any future development of substituted 6-(1H-indol-1-yl)-3(2H)-pyridazinone derivatives that contain chiral centers would require separation and individual testing of the enantiomers to fully understand the SAR.
Computational Chemistry and Molecular Modeling of 3 2h Pyridazinone, 6 1h Indol 1 Yl
Molecular Docking Studies with Identified Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. sciencepublishinggroup.com This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. sciencepublishinggroup.com However, no specific molecular docking studies detailing the interaction of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- with any identified biological targets have been found in the reviewed literature. Research on related pyridazinone derivatives has explored their interactions with targets such as butyrylcholinesterase, monoamine oxidase B (MAO-B), and various protein kinases, but the specific binding data for the title compound is not provided. sciencepublishinggroup.comnih.govmdpi.com
Protein-Ligand Interaction Analysis
Analysis of protein-ligand interactions elucidates the specific types of bonds (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand in the active site of a protein. This information is critical for understanding the basis of molecular recognition. For the compound 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-, there is no available published data detailing its specific interactions with any protein targets.
Binding Mode Predictions and Affinities
Predicting the binding mode and affinity (often expressed as a docking score or binding energy) is a primary goal of molecular docking. These predictions help to rank potential drug candidates and guide further optimization. Literature searches did not yield any predicted binding modes or calculated binding affinities for 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- against any specific biological target.
Molecular Dynamics Simulations to Investigate Ligand-Protein Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can assess the stability of a predicted ligand-protein complex, providing insights into how the complex behaves in a dynamic, solvated environment. No studies performing molecular dynamics simulations on a complex containing 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- were identified.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are used to determine the electronic structure and properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and dipole moment. These properties are crucial for predicting a molecule's reactivity and its potential to interact with biological targets. While general studies on pyridazinone derivatives may include such calculations, specific data for the electronic properties and reactivity of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- is not available in the published literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds. A QSAR model for a series based specifically on the 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- scaffold has not been developed, as no dataset of its derivatives and their corresponding biological activities was found.
Descriptor Selection and Calculation
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., topological, electronic, steric properties). The selection of relevant descriptors is a critical step in building a predictive QSAR model. researchgate.netmdpi.com As no QSAR model for the 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- series exists, there has been no specific selection or calculation of descriptors for this purpose.
Statistical Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. The development of a robust QSAR model is a critical step in predicting the activity of novel compounds and guiding synthetic efforts. For heterocyclic systems like indolyl-pyridazinones, various statistical methods are employed to build these models.
The process begins with the compilation of a dataset of molecules with known biological activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are then calculated. For indole (B1671886) and pyridazinone derivatives, these descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties, and topological indices. researchgate.net
Several statistical techniques are used to develop the model, with Multiple Linear Regression (MLR) and non-linear methods like Kernel-based Partial Least Squares (KPLS) being common choices. researchgate.netnih.gov For instance, a study on indole derivatives utilized both MLR and Multiple Non-Linear Regression (MNLR) to build predictive models for antiproliferative activity. researchgate.net Another study on pyrido[b]indole derivatives successfully employed KPLS with 2D fingerprint descriptors to model anticancer activity. nih.gov
The validity and predictive capability of any developed QSAR model must be rigorously assessed through a process of validation. researchgate.net This involves both internal and external validation techniques. nih.gov
Internal Validation: This method assesses the robustness and stability of the model using the initial dataset. The most common technique is leave-one-out cross-validation (LOO-CV), which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. The cross-validated correlation coefficient (Q²) is a key metric derived from this process. researchgate.net
External Validation: This is considered the most stringent test of a model's predictive power. nih.gov The initial dataset is split into a training set, used to build the model, and a test set of compounds that the model has not previously encountered. The model's ability to accurately predict the activities of the test set compounds is evaluated using parameters like the predictive R² (R²_pred). mdpi.com
A robust QSAR model for compounds related to the indolyl-pyridazinone scaffold would be expected to meet several statistical criteria, as illustrated in the table below.
Table 1: Key Statistical Parameters for QSAR Model Validation This table presents typical validation metrics and their generally accepted threshold values for a robust and predictive QSAR model, based on studies of related heterocyclic compounds.
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Cross-validated R² (LOO) | Q² | An indicator of the model's internal predictive ability and robustness. | > 0.5 |
| Predictive R² (External Test Set) | R²_pred | Measures the model's ability to predict the activity of an external set of compounds. | > 0.6 |
| Concordance Correlation Coefficient | CCC | Measures the agreement between predicted and observed values. | > 0.85 |
| Mean Absolute Error | MAE | The average of the absolute differences between predicted and observed values. | As low as possible |
Data compiled from multiple sources discussing QSAR validation criteria. nih.govmdpi.comnih.gov
Predictive Power Assessment of QSAR Models
The ultimate goal of a QSAR model is its ability to make accurate predictions for new, untested compounds. The assessment of this predictive power is a multi-faceted process that relies on the statistical validation metrics established during model development. researchgate.net
For indolyl-pyridazinone analogues, a well-validated QSAR model serves as a powerful predictive tool. The strength of the model is judged by how well it performs on the external test set. A high R²_pred value (typically > 0.6) indicates that the model has strong predictive capabilities for compounds within its applicability domain. mdpi.com For example, a QSAR study on benzofuran (B130515) and indole derivatives reported a model with a robust R²_ext of 0.929, demonstrating excellent predictive power. eurjchem.com Similarly, models for isatin (B1672199) and indole derivatives achieved R² values for their validation sets ranging from 0.81 to 0.92. nih.gov
Beyond the standard R²_pred, other metrics have been proposed to provide a more nuanced assessment of a model's predictive ability. These include parameters such as r_m², which assesses the correlation between observed and predicted values for both the training and test sets. researchgate.net The robustness of a model can also be challenged using Y-scrambling, where the biological activity data is randomly shuffled to ensure the original model's correlation is not due to chance. nih.gov
The table below summarizes the predictive performance of representative QSAR models developed for structurally related heterocyclic systems, illustrating the standards by which a model for 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- would be judged.
Table 2: Predictive Performance of QSAR Models for Related Heterocyclic Compounds This table showcases the predictive power of published QSAR models for various compound classes related to the indolyl-pyridazinone core, highlighting key statistical validation metrics.
| Compound Class | Statistical Model | R² (Training Set) | Q² (Internal) | R²_pred (External) | Reference |
|---|---|---|---|---|---|
| Pyridazine (B1198779) Derivatives | PCR / ANN | - | 0.92 | 0.90 - 0.92 | nih.gov |
| Thiosemicarbazone-Indoles | GFA-MLR | 0.972 | - | - | nih.gov |
| Pyrido[b]indole Derivatives | KPLS | 0.99 | - | 0.70 | nih.gov |
| Benzofuran/Indole Derivatives | MLR | 0.933 | 0.921 | 0.929 | eurjchem.com |
| Isatin/Indole Derivatives | Monte Carlo | - | - | 0.81 - 0.92 | nih.gov |
GFA-MLR: Genetic Function Algorithm-Multilinear Regression; PCR: Principal Component Regression; ANN: Artificial Neural Networks; KPLS: Kernel-based Partial Least Squares.
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the common features of a set of active compounds.
For a molecule like 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-, a pharmacophore model would be generated by aligning a series of structurally similar compounds with known activity against a particular biological target. The resulting model typically consists of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (R). mdpi.com For instance, a pharmacophore study on pyridazinone derivatives identified a model (AHHRR) comprising one acceptor, two hydrophobic sites, and two aromatic rings as being crucial for acetylcholinesterase inhibition. researchgate.net Another study on indole and isatin derivatives generated a five-feature model (AAHRR) with two acceptors, one hydrophobic region, and two aromatic rings. mdpi.com
Once a statistically validated pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. mdpi.com In this process, large databases containing millions of chemical compounds are computationally searched to identify molecules that fit the pharmacophore model. This allows for the rapid identification of novel and structurally diverse compounds that are likely to possess the desired biological activity. These "hits" can then be prioritized for chemical synthesis and biological testing, significantly streamlining the drug discovery process. This approach is particularly useful for scaffold hopping, where the goal is to find new core structures that maintain the key pharmacophoric features of the original active compounds. mdpi.com
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Before a compound can become a viable drug, it must possess favorable ADME properties. In silico ADME prediction has become a routine part of the early-stage drug discovery process, allowing for the identification and filtering of compounds with poor pharmacokinetic profiles, thereby reducing late-stage attrition. researchgate.net Various computational models and software tools, such as SwissADME and preADMET, are used to predict these properties based on the molecule's structure. nih.govijper.org
For 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-, computational tools can predict a range of ADME properties without the need for initial synthesis and experimentation. Key predicted parameters include:
Absorption: Primarily related to human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). Studies on related pyridazinone derivatives have demonstrated predictions of excellent intestinal absorption. rsc.org
Distribution: This involves predicting how a compound distributes throughout the body, including its ability to cross the blood-brain barrier (BBB) and the extent to which it binds to plasma proteins (PPB). ijper.org
Metabolism: A critical aspect is predicting a compound's interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. In silico models can predict whether a compound is a substrate or an inhibitor of key CYP isoforms (e.g., CYP2D6, CYP3A4). For example, some novel pyridazinone derivatives were predicted to have no inhibitory effect on cytochrome P450 enzymes. rsc.org
Excretion: This is often assessed by predicting the total clearance of the compound from the body.
The table below provides a summary of ADME properties that would typically be predicted for a compound like 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-, based on data from related heterocyclic structures.
Table 3: Representative In Silico ADME Predictions for Indolyl-Pyridazinone Analogues This table shows examples of ADME properties predicted computationally for compounds with similar scaffolds. The values are illustrative of the type of data generated in such analyses.
| ADME Property | Predicted Parameter | Typical Predicted Outcome for Indole/Pyridazinone Derivatives | Significance |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability |
| Caco-2 Permeability | Moderate to High | Indicates ability to cross the intestinal wall | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Variable (often predicted as non-penetrant) | Determines if the compound can act on the central nervous system |
| Plasma Protein Binding (PPB) | High | Affects the free concentration of the drug available to act on its target | |
| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme |
| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme | |
| Excretion | Total Clearance | Low to Moderate | Influences dosing frequency and overall drug exposure |
Data compiled from studies on related heterocyclic compounds. nih.govrsc.org
Retrosynthetic Analysis using Computational Tools
For a target molecule such as 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-, a computational retrosynthesis program would identify key bonds that can be disconnected based on known and reliable chemical reactions. Plausible retrosynthetic disconnections could include:
C-N Bond Disconnection: Breaking the bond between the indole nitrogen and the C6 position of the pyridazinone ring. This suggests a synthesis involving the coupling of a 6-halopyridazinone derivative with indole, a common strategy for forming such linkages.
Pyridazinone Ring Formation: Deconstructing the pyridazinone ring itself. A classic approach involves the cyclocondensation of a γ-ketoacid with hydrazine (B178648). nih.govmdpi.com Therefore, the software might propose a retrosynthetic step that breaks the pyridazinone down to an intermediate like 4-oxo-4-(indolyl)-butanoic acid and hydrazine.
Computational tools augment this process by:
Searching vast databases of reactions to validate the proposed transformations. nih.gov
Accessing catalogs of millions of commercially available starting materials to ensure the proposed route is practical. synthiaonline.com
Ranking the proposed pathways based on criteria such as step count, estimated yield, and cost of starting materials.
In more advanced applications, quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the feasibility and outcomes of key reaction steps, guiding the selection of the most promising synthetic route. nih.govcompchemhighlights.org
By leveraging these computational tools, chemists can move from conceptualizing a target molecule to devising a robust, efficient, and cost-effective synthetic plan with greater speed and confidence.
Advanced Research Directions and Future Perspectives for 3 2h Pyridazinone, 6 1h Indol 1 Yl
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of pyridazinone derivatives has traditionally relied on established methods, such as the cyclocondensation of γ-ketoacids with hydrazine (B178648) hydrate. nih.gov For indolyl-pyridazinones specifically, synthetic routes have involved the Michael type addition of indole (B1671886) to an α,β-unsaturated precursor, followed by cyclization. nih.gov Future research will likely focus on developing more efficient, versatile, and environmentally benign synthetic strategies.
Key areas for exploration include:
One-Pot Multistep Reactions: Designing synthesis schemes where multiple reaction steps are carried out in a single reaction vessel can significantly improve efficiency by reducing the need for intermediate purification, saving time, and minimizing solvent waste. nih.gov
Catalytic Methods: Investigating novel metal- or organo-catalysts could lead to milder reaction conditions, higher yields, and improved regioselectivity, particularly in the initial carbon-carbon or carbon-nitrogen bond-forming steps.
Green Chemistry Approaches: The use of alternative solvents (e.g., water or ionic liquids), microwave-assisted synthesis, or flow chemistry could reduce the environmental impact of the synthetic process and facilitate scalability.
Combinatorial Synthesis: Developing a robust synthetic route amenable to combinatorial chemistry would enable the rapid generation of a library of 6-(1H-indol-1-yl)-3(2H)-pyridazinone analogs with diverse substitutions on both the pyridazinone and indole rings. This would be invaluable for extensive structure-activity relationship (SAR) studies.
| Synthetic Strategy | Description | Potential Advantages |
| One-Pot Synthesis | Combines multiple reaction steps (e.g., Michael addition and cyclocondensation) into a single procedure without isolating intermediates. nih.gov | Increased efficiency, reduced waste, lower cost. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch-wise production. | Improved reaction control, enhanced safety, easier scalability. |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times. | Rapid synthesis, higher yields, improved purity. |
| Diversity-Oriented Synthesis | Aims to create structurally diverse molecules from simple starting materials to explore a wider chemical space. | Generation of novel analogs for screening and SAR studies. |
Design and Synthesis of Prodrugs and Targeted Delivery Systems
To overcome potential pharmacokinetic challenges such as poor solubility, limited bioavailability, or lack of site specificity, the design of prodrugs and targeted delivery systems for 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- is a promising avenue. nih.govmdpi.com A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. mdpi.com
Future research in this area could involve:
Ester and Amide Prodrugs: Attaching promoieties, such as amino acids or polyethylene (B3416737) glycol (PEG), to the pyridazinone nitrogen or other functionalizable positions via ester or amide linkages. These linkages can be designed to be cleaved by specific enzymes (e.g., esterases, peptidases) that are abundant in the target tissue or systemic circulation.
Transporter-Targeted Prodrugs: Conjugating the compound to ligands that are recognized by specific membrane transporters (e.g., peptide transporters like PEPT1) could enhance intestinal absorption or facilitate entry into specific cells or tissues, such as the brain. nih.govmdpi.com
Antibody-Drug Conjugates (ADCs): For applications in oncology, the compound could be linked to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells. This approach, known as antibody-directed enzyme prodrug therapy (ADEPT), would deliver the cytotoxic agent directly to the tumor site, minimizing systemic toxicity. nih.gov
Combination Studies with Existing Therapeutic Agents in Preclinical Models
The therapeutic efficacy of a compound can often be enhanced by using it in combination with other drugs. Given the broad biological profile of pyridazinones, which includes anti-inflammatory and anticancer activities, preclinical combination studies are a logical next step. nih.govnih.gov The goal of such studies is to identify synergistic or additive interactions that could lead to improved treatment outcomes, reduced dosages, or the overcoming of drug resistance.
Potential preclinical combination studies could explore:
In Oncology: Combining 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- with standard-of-care chemotherapeutic agents or targeted therapies in various cancer cell line and animal models.
In Inflammation: Evaluating the compound alongside non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids in models of chronic inflammatory diseases to see if combination therapy can provide greater efficacy with a reduced side-effect profile.
Application of Chemogenomics and Systems Biology to Further Research
Chemogenomics and systems biology are powerful tools for understanding the broader biological effects of a compound beyond a single target.
Chemogenomics: This approach involves screening a compound against a large panel of biological targets (e.g., kinases, G-protein coupled receptors) to create a comprehensive biological activity profile. Applying this to 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- and its analogs could uncover novel mechanisms of action and identify potential off-target effects early in the development process.
Systems Biology: This field uses computational and mathematical modeling to understand the complex interactions within biological systems. By integrating data from genomics, proteomics, and metabolomics experiments after treating cells with the compound, systems biology approaches can elucidate how the compound perturbs cellular pathways and networks. This can help in identifying biomarkers for drug response and predicting potential combination therapies.
Development of Advanced In Vitro and In Vivo Models for Evaluation
To better predict the clinical potential of 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)-, research must move beyond traditional 2D cell cultures and simple animal models. The development and use of more sophisticated and clinically relevant models is crucial.
| Model Type | Description | Application for Evaluation |
| 3D Organoid Cultures | Self-organizing three-dimensional cultures derived from stem cells that mimic the architecture and function of an organ. | Testing efficacy and toxicity in a more physiologically relevant context (e.g., tumor organoids, gut organoids). |
| Patient-Derived Xenografts (PDX) | Tumors from human patients are implanted directly into immunodeficient mice, preserving the original tumor microenvironment. | Evaluating anticancer activity in a model that better reflects human tumor heterogeneity and response. |
| Humanized Mouse Models | Mice are genetically engineered to have components of a human system, such as a humanized immune system. | Assessing immune-modulatory effects and providing a better model for inflammatory diseases. |
| Microfluidic "Organs-on-a-Chip" | Devices that simulate the activities, mechanics, and physiological response of entire organs and organ systems. | High-throughput screening for efficacy and toxicity on multiple simulated organs simultaneously. |
Identification of Resistance Mechanisms in Cellular Models
For therapeutic areas like oncology and infectious diseases, the development of resistance is a major clinical challenge. Proactively identifying potential resistance mechanisms to 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- is a critical area of future research. A common preclinical approach involves generating resistant cell lines by exposing them to gradually increasing concentrations of the compound over a prolonged period. Once a resistant phenotype is established, multi-omics techniques can be employed to uncover the underlying mechanisms.
Investigative Techniques for Resistance:
Genomic Sequencing: To identify gene mutations or copy number variations associated with resistance.
Transcriptomics (RNA-Seq): To identify changes in gene expression, such as the upregulation of drug efflux pumps or alterations in target pathways.
Proteomics: To detect changes in protein expression or post-translational modifications that confer resistance.
CRISPR-based Screens: To systematically knock out genes to identify those essential for the compound's activity, the loss of which could lead to resistance.
Potential for Repurposing and New Therapeutic Areas
The pyridazinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets, leading to a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects. nih.govscispace.comnih.gov This inherent versatility suggests that 3(2H)-Pyridazinone, 6-(1H-indol-1-yl)- may have therapeutic potential beyond its initially investigated activity.
Future research should include unbiased, high-throughput screening of the compound and a library of its derivatives against diverse panels of assays representing various disease areas. This could uncover unexpected activities and open up new avenues for therapeutic development. For example, a compound initially explored for anti-inflammatory properties might be found to have potent neuroprotective or antimicrobial effects, justifying its repurposing for entirely new indications.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6-substituted-3(2H)-pyridazinone derivatives, including 6-(1H-indol-1-yl) analogs?
The synthesis of 6-substituted-3(2H)-pyridazinones typically involves condensation reactions between glyoxalic acid, substituted acetophenones, and hydrazine hydrate. For example, alkylation of intermediates with ethyl bromoacetate or bromopropionate under reflux in acetone yields ester derivatives, which are hydrolyzed to carboxylic acids for further functionalization . Modifications at the 6-position (e.g., indole substitution) may require nucleophilic aromatic substitution or coupling reactions, as seen in the synthesis of antipyrine/pyridazinone hybrids .
Q. How is the structural characterization of 3(2H)-pyridazinone derivatives validated?
X-ray crystallography is pivotal for confirming molecular conformation and intermolecular interactions. For instance, the crystal structure of Zardaverine (a pyridazinone derivative) revealed a nearly planar pyridazinone ring stabilized by N1-H1···O3 hydrogen bonding, with torsional angles (e.g., C6-C1-C7-N2 = 4.9°) confirming spatial arrangements . Complementary techniques include NMR (1H/13C), IR spectroscopy, and mass spectrometry to verify functional groups and molecular weight .
Q. What in vitro assays are used to evaluate the biological activity of 6-(1H-indol-1-yl)-3(2H)-pyridazinone derivatives?
Platelet aggregation inhibition assays (e.g., using ADP or collagen as agonists) and PDE (phosphodiesterase) inhibition studies are common. For example, MCI-154, a pyridazinone analog, showed IC50 values of 0.36 μM against platelet aggregation, while derivatives with chloroacetamido substituents achieved IC50 < 0.1 μM . PDE inhibition is assessed via cAMP/cGMP hydrolysis assays, with selectivity for isoforms III/IV measured using recombinant enzymes .
Advanced Research Questions
Q. How do substitutions at the 6-position of the pyridazinone ring influence pharmacological activity?
Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing groups (e.g., chloroacetamido) at the 6-position enhance antiplatelet activity. For instance, compound 97a (6-(4-chloroacetamidophenyl)-pyridazinone) exhibited 12-fold greater potency (IC50 = 0.03 μM) than MCI-154 . Conversely, bulky hydrophobic substituents (e.g., indole) may improve PDE4 binding affinity by occupying hydrophobic pockets in the catalytic domain .
Q. How can crystallographic data resolve discrepancies in reported bioactivity profiles of pyridazinone derivatives?
Conflicting bioactivity data may arise from conformational flexibility or crystallization conditions. For example, Zardaverine adopts three distinct conformations (A, B, C) in PDE4D complexes, with occupancy ratios (47%, 33%, 20%) affecting inhibitory potency . Comparative analysis of crystal structures under varying conditions (pH, temperature) can clarify ligand-receptor interactions and explain variability in IC50 values across studies.
Q. What strategies optimize the metabolic stability of 6-(1H-indol-1-yl)-3(2H)-pyridazinone derivatives?
Metabolic stability is enhanced by blocking oxidation-prone sites (e.g., methyl groups at C5) or introducing fluorine atoms. In dihydropyridazinones, 5-methyl substitution reduces hepatic clearance while maintaining cardiotonic activity . Additionally, prodrug approaches (e.g., acetylated amines) improve oral bioavailability, as demonstrated in antihypertensive pyridazinone analogs .
Q. How are computational methods integrated into the design of pyridazinone-based inhibitors?
Molecular docking (e.g., using MOE or AutoDock) predicts binding modes to target proteins like PDE4. For Zardaverine, docking simulations aligned with crystallographic data, showing hydrogen bonds between the pyridazinone carbonyl and PDE4D’s Gln369 . QSAR models further guide substituent selection by correlating electronic parameters (Hammett σ) with PDE inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
